molecular formula C5H6N2O4 B12835321 5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B12835321
M. Wt: 158.11 g/mol
InChI Key: GZDWFYMUTYKOPK-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methoxymethyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical to the survival of pathogens or cancer cells. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-1,3,4-oxadiazole-5-carboxylic acid
  • 4-(Methoxymethyl)-1,2,3-triazole-5-carboxylic acid
  • 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various fields, offering advantages such as enhanced stability, reactivity, and functional diversity compared to similar compounds.

Properties

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H6N2O4/c1-10-2-3-6-4(5(8)9)7-11-3/h2H2,1H3,(H,8,9)

InChI Key

GZDWFYMUTYKOPK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C(=O)O

Origin of Product

United States

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